Telcagepant

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 1 investigational indication.

structure in first source

See also: this compound Potassium (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

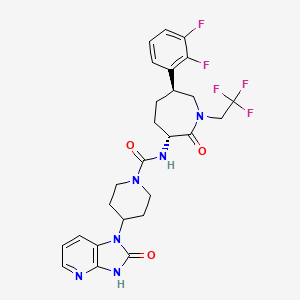

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDZXLJGHVKVIE-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F5N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999410 | |

| Record name | Telcagepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781649-09-0 | |

| Record name | Telcagepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781649-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telcagepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781649090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telcagepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telcagepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELCAGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42O649ALL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Telcagepant as a CGRP receptor antagonist

An In-depth Technical Guide to Telcagepant: A CGRP Receptor Antagonist

Introduction

This compound (formerly MK-0974) is an orally bioavailable, small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Developed by Merck & Co., it was one of the first in its class to reach late-stage clinical trials for the acute treatment of migraine.[1][3] this compound showed efficacy comparable to standard triptan therapies but with a potentially better cardiovascular safety profile due to its lack of vasoconstrictor activity.[4] However, its development was ultimately discontinued in 2011 due to concerns about liver toxicity, specifically the elevation of serum transaminases, observed with long-term daily dosing. This guide provides a detailed technical overview of this compound, covering its mechanism of action, pharmacological properties, clinical trial data, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting the CGRP Pathway in Migraine

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals within the trigeminovascular system. CGRP exerts its effects by binding to the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).

This compound functions as a competitive antagonist at the CGRP receptor. By blocking the binding of CGRP, this compound inhibits downstream signaling cascades, thereby preventing the vasodilation and pain signal transmission that contribute to migraine headaches.

Preclinical and In Vitro Pharmacology

This compound is a potent and selective antagonist of the human CGRP receptor. Its pharmacological profile has been characterized through various in vitro assays.

Data Presentation: Pharmacological Profile of this compound

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human CGRP Receptor | 0.77 nM | |

| Rhesus CGRP Receptor | 1.2 nM | ||

| Canine CGRP Receptor | 1204 nM | ||

| Rat CGRP Receptor | 1192 nM | ||

| Functional Potency (IC50) | cAMP accumulation (HEK293 cells) | 2.2 nM | |

| cAMP accumulation + HS | 11 nM | ||

| Saturable Binding (KD) | SK-N-MC cell membranes | 1.9 nM | |

| Rhesus cerebellum homogenate | 1.3 nM |

Experimental Protocols

This protocol describes a typical competitive binding assay to determine the affinity (Ki) of a test compound like this compound for the CGRP receptor.

-

Membrane Preparation:

-

Cell lines expressing the human CGRP receptor (e.g., SK-N-MC) or tissue homogenates (e.g., rhesus cerebellum) are used.

-

Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed amount of membrane preparation (e.g., 5-20 µg protein).

-

A fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

This assay measures the ability of this compound to inhibit the functional response (cAMP production) triggered by CGRP binding to its receptor.

-

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably co-expressing the human CLR and RAMP1 are cultured under standard conditions.

-

-

Assay Procedure:

-

Cells are plated in multi-well plates and incubated.

-

The cells are pre-incubated with various concentrations of this compound for a defined period.

-

Cells are then stimulated with a fixed concentration of human α-CGRP (the agonist) to induce cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Measurement:

-

The intracellular concentration of cAMP is measured using a commercially available kit, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the cAMP level against the concentration of this compound.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of the CGRP-induced cAMP response, is calculated from this curve.

-

Clinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in healthy adults. It is characterized by rapid absorption and a relatively short half-life.

Data Presentation: Pharmacokinetic Parameters of this compound (Single Oral Dose)

| Parameter | Value | Reference |

| Time to Max. Concentration (Tmax) | ~1.0 - 2.0 hours | |

| Terminal Half-life (t1/2) | ~4 - 7 hours | |

| Steady State (Twice-daily dosing) | Achieved in ~3-4 days | |

| Accumulation Ratio | ~2 | |

| Pharmacokinetics | Greater than dose-proportional increase in exposure with oral administration. |

Clinical Efficacy

This compound's efficacy in the acute treatment of migraine was established in several large Phase III clinical trials.

Data Presentation: Phase III Efficacy Data (2 hours post-dose)

| Endpoint | This compound 150 mg | This compound 300 mg | Zolmitriptan 5 mg | Placebo | Reference |

| Pain Freedom | - | 27% | - | 10% | |

| Pain Relief | 54% | 55% | - | 28-33% | |

| Absence of Photophobia | - | 51% | - | 29% | |

| Absence of Phonophobia | - | 58% | - | 37% | |

| Absence of Nausea | - | 65% | - | 55% |

Note: Data compiled from a large Phase III trial comparing this compound to zolmitriptan and placebo. Another study confirmed the efficacy of 150 mg and 300 mg doses against placebo.

Experimental Protocols

This describes a typical design for a Phase III trial evaluating a drug for acute migraine treatment, based on the this compound studies.

-

Study Design:

-

Type: Randomized, double-blind, placebo-controlled, often with an active comparator (e.g., a triptan).

-

Population: Adult patients with a history of migraine with or without aura, as defined by the International Headache Society (IHS) criteria.

-

Randomization: Patients are randomly assigned to receive one of the study treatments (e.g., this compound 150 mg, this compound 300 mg, zolmitriptan 5 mg, or placebo).

-

-

Treatment Protocol:

-

Patients are instructed to treat a single migraine attack of moderate or severe pain intensity.

-

Study medication is often packaged using a double-dummy or triple-dummy design to maintain blinding when active drugs or different doses have distinct appearances.

-

-

Endpoints and Assessments:

-

Co-Primary Endpoints (assessed at 2 hours post-dose):

-

Pain Freedom: Reduction of headache pain from moderate/severe to none.

-

Pain Relief: Reduction of headache pain from moderate/severe to mild or none.

-

Absence of Photophobia.

-

Absence of Phonophobia.

-

Absence of Nausea.

-

-

Key Secondary Endpoint: Sustained pain freedom from 2 to 24 hours post-dose.

-

Data Collection: Patients record their symptoms and pain levels in a diary at specified time points.

-

-

Statistical Analysis:

-

The proportion of patients in each treatment group meeting the primary endpoints is compared using appropriate statistical methods (e.g., logistic regression).

-

P-values are calculated to determine if the differences between the investigational drug and placebo are statistically significant.

-

Safety Profile and Discontinuation

In single-dose or intermittent-use studies for acute migraine, this compound was generally well-tolerated, with an adverse event profile similar to placebo and more favorable than triptans.

Data Presentation: Adverse Events in Acute Treatment Trial

| Treatment Group | Percentage of Patients with Adverse Events | Reference |

| This compound 150 mg | 31% | |

| This compound 300 mg | 37% | |

| Zolmitriptan 5 mg | 51% | |

| Placebo | 32% |

However, the development program was halted due to findings of liver toxicity in a trial evaluating this compound for migraine prophylaxis, which involved twice-daily dosing for three months.

Data Presentation: Liver Enzyme Elevations in Prophylaxis Trial

| Finding | Details | Reference |

| ALT Elevations | Significant elevations in alanine transaminase (ALT) were observed in a subset of patients. | |

| Incidence | 11 out of 660 randomized participants showed ALT increases. | |

| Clinical Action | The Phase IIa prophylaxis trial was stopped in March 2009. | |

| Final Decision | All development of this compound was discontinued by Merck in July 2011 after a review of all clinical data, including a six-month Phase III study. |

Mechanistic studies and quantitative systems toxicology modeling later suggested that this compound's potential for hepatotoxicity might be related to the formation of reactive metabolites, mitochondrial dysfunction, and/or inhibition of bile salt homeostasis.

Conclusion

This compound was a pioneering CGRP receptor antagonist that successfully demonstrated the viability of this new mechanism for the acute treatment of migraine. Its clinical efficacy was comparable to that of triptans, but with a notable absence of vasoconstrictor effects, offering a potential advantage for patients with cardiovascular risk factors. Despite its promising efficacy, the signal of liver toxicity observed with chronic daily dosing raised significant safety concerns that ultimately led to the discontinuation of its development. The experience with this compound provided invaluable lessons that guided the development of the next generation of CGRP antagonists, focusing on mitigating the risk of drug-induced liver injury and ultimately leading to the successful launch of several drugs in this class.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Dose Proportionality of this compound after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of CGRP antagonist this compound will be discontinued – Kiel Pain Clinic [schmerzklinik.de]

- 4. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Telcagepant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telcagepant (MK-0974) is a potent, orally bioavailable small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, which was investigated for the acute treatment of migraine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, stereoselective synthetic route for this compound. The mechanism of action, involving the blockade of CGRP-mediated signaling, is also discussed. Quantitative data on its binding affinity, in vitro potency, pharmacokinetic profile, and clinical efficacy are summarized. Detailed experimental protocols for key assays and illustrative diagrams of its synthesis and mechanism are provided to support further research and development in the field of CGRP receptor antagonists.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[(3R,6S)-6-(2,3-Difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]-4-(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxamide.[2] Its structure comprises a central piperidine core linking a substituted azepanone (caprolactam) moiety and an imidazopyridinone group. The presence of two stereocenters in the caprolactam ring at the C3 and C6 positions is critical for its biological activity.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[(3R,6S)-6-(2,3-Difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]-4-(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxamide | [2] |

| Synonyms | MK-0974, MK0974 | [3] |

| CAS Number | 781649-09-0 | |

| Molecular Formula | C₂₆H₂₇F₅N₆O₃ | |

| Molecular Weight | 566.53 g/mol | |

| Appearance | Solid, light yellow to yellow |

Asymmetric Synthesis of this compound

The manufacturing synthesis of this compound is a notable example of modern industrial organic chemistry, featuring a highly efficient and stereoselective route. The strategy is based on the convergent coupling of two key building blocks: the chiral caprolactam amine 2 and the piperidine isocyanate precursor 3 . A landmark achievement in this synthesis is the industrial-scale application of iminium organocatalysis to establish the critical C-6 stereocenter of the caprolactam core.

The overall synthesis isolates only three intermediates, achieving a high overall yield of up to 27% without the need for chromatographic purification, making it a cost-effective and environmentally responsible process.

Key Stages of the Synthesis:

-

Organocatalytic Conjugate Addition: The synthesis commences with an asymmetric Michael addition of nitromethane to 2,3-difluorocinnamaldehyde. This key step utilizes a prolinol-derived organocatalyst with a dual acid cocatalyst system (pivalic acid and boric acid) in aqueous THF to establish the C-6 stereogenicity in over 95% enantiomeric excess (ee). This approach avoids the formation of acetal byproducts often seen with alcohol solvents.

-

Doebner-Knoevenagel Condensation: The resulting nitroaldehyde undergoes a highly efficient condensation with 2-acetamidomalonic acid, catalyzed by pyrrolidine. This reaction constructs the C3-C4 bond and introduces the necessary functionality for the subsequent cyclization.

-

Reductive Cyclization and Stereocontrol: The nitro group is then reduced via hydrogenation using a palladium catalyst (Pd(OH)₂-C). A crucial discovery was the addition of lithium chloride (LiCl) to suppress the formation of desfluoro impurities to less than 0.2%. The reduction is followed by in-situ esterification.

-

Lactamization and Dynamic Epimerization: The caprolactam ring is formed efficiently using pivaloyl chloride (t-BuCOCl) as an activating agent. This is followed by a dynamic epimerization and crystallization process that selectively yields the desired (3R, 6S) diastereomer of the caprolactam acetamide.

-

Final Coupling: The acetamide group of the caprolactam intermediate is hydrolyzed, and the resulting amine is coupled with the piperidine fragment to form the final this compound molecule.

Synthesis Diagram

Mechanism of Action: CGRP Receptor Antagonism

Migraine pathophysiology is closely linked to the calcitonin gene-related peptide (CGRP), a neuropeptide that is elevated during migraine attacks. CGRP mediates its effects, including potent vasodilation and pain signal transmission, through its receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).

This compound functions as a competitive antagonist at the CGRP receptor. By binding to the receptor, it blocks CGRP from binding and initiating downstream signaling cascades. A primary signaling pathway activated by CGRP is the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound potently inhibits this CGRP-stimulated cAMP production.

Quantitative Data

Table 2: In Vitro Activity of this compound

| Parameter | Species/System | Value (nM) | Reference(s) |

| Binding Affinity (Kᵢ) | Human CGRP Receptor | 0.77 | |

| Rhesus CGRP Receptor | 1.2 | ||

| Canine CGRP Receptor | 1204 | ||

| Rat CGRP Receptor | 1192 | ||

| Functional Potency (IC₅₀) | Inhibition of CGRP-stimulated cAMP response in HEK293 cells expressing human CGRP receptor | 2.2 | |

| (in presence of 50% human serum) | 11.0 | ||

| Dissociation Constant (KD) | SK-N-MC cell membranes | 1.9 | |

| Rhesus cerebellum homogenate | 1.3 |

Table 3: Pharmacokinetic Properties of this compound in Healthy Adults

| Parameter | Route | Dose Range | Value | Reference(s) |

| Time to Max. Concentration (Tₘₐₓ) | Oral | 50 - 600 mg | ~1.0 - 2.0 hours | |

| Terminal Half-life (t₁/₂) | Oral | 50 - 600 mg | ~4 - 7 hours | |

| IV | 5 - 250 mg | ~8 - 9 hours | ||

| Bioavailability | Oral | N/A | Non-linear, greater than dose-proportional increase in exposure |

Table 4: Phase III Clinical Efficacy in Acute Migraine Treatment (2 Hours Post-Dose)

| Endpoint | This compound 300 mg | Zolmitriptan 5 mg | Placebo | Reference(s) |

| Pain Freedom | 27% | 31% | 10% | |

| Pain Relief | 55% | 56% | 28% | |

| Absence of Phonophobia | 58% | 55% | 37% | |

| Absence of Photophobia | 51% | 50% | 29% | |

| Absence of Nausea | 65% | 71% | 55% | |

| Adverse Events Rate | 37% | 51% | 32% |

Experimental Protocols

CGRP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the CGRP receptor.

Workflow Diagram

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a source rich in CGRP receptors, such as human neuroblastoma SK-N-MC cells or HEK293 cells stably transfected with the human CLR and RAMP1.

-

Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 0.2% BSA, and protease inhibitors) is used.

-

Incubation: In a microplate, the cell membranes (e.g., 10-20 µg protein) are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP) and varying concentrations of the test compound (this compound).

-

Controls:

-

Total Binding: Membranes + Radioligand (no test compound).

-

Non-specific Binding: Membranes + Radioligand + a high concentration of unlabeled CGRP to saturate the receptors.

-

-

Equilibration: The mixture is incubated to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of the test compound. An IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

CGRP-Stimulated cAMP Functional Assay

This protocol measures the ability of a compound to antagonize the CGRP-induced production of cyclic AMP (cAMP) in whole cells, determining its functional potency (IC₅₀).

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) are cultured to near confluency.

-

Cell Plating: Cells are harvested and plated into 96- or 384-well plates and allowed to adhere overnight.

-

Pre-incubation: The culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Varying concentrations of the antagonist (this compound) are added, and the cells are pre-incubated for a defined period (e.g., 30 minutes).

-

Stimulation: An agonist solution containing a fixed concentration of human α-CGRP (typically at its EC₈₀ concentration) is added to the wells. A control group receives only the vehicle. The cells are then incubated for a further period (e.g., 5-15 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a detection kit, commonly based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The amount of cAMP produced is quantified. The results are plotted as percent stimulation (relative to CGRP alone) versus the log concentration of the antagonist. The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the CGRP-stimulated response, is determined using a sigmoidal dose-response curve fit.

Conclusion

This compound represents a significant milestone in the development of non-triptan, mechanism-based therapies for migraine. Its chemical structure is intricately designed for high-affinity and selective antagonism of the CGRP receptor. The asymmetric synthesis developed for its manufacture is a showcase of innovative and practical process chemistry, particularly in its pioneering use of large-scale organocatalysis. While the clinical development of this compound was discontinued due to findings of liver enzyme elevations with chronic dosing, the extensive research into its synthesis, pharmacology, and clinical efficacy has been foundational for the successful development of the next generation of "gepant" CGRP antagonists. This guide provides core technical information to aid researchers and professionals in the ongoing exploration of this important therapeutic target.

References

- 1. The Dose Proportionality of this compound after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Dose Proportionality of this compound after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting a family B GPCR/RAMP receptor complex: CGRP receptor antagonists and migraine - PMC [pmc.ncbi.nlm.nih.gov]

Telcagepant's Interaction with CGRP Receptors: A Deep Dive into Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of telcagepant, a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. This compound was a front-runner in the development of small molecule CGRP antagonists, known as 'gepants', for the acute treatment of migraine. Understanding its interaction with the CGRP receptor is crucial for the ongoing development of novel migraine therapeutics.[1][2][3]

Quantitative Binding Affinity of this compound

This compound exhibits high affinity for the human and rhesus CGRP receptors, with significantly lower affinity for the receptors in other species such as rat and dog. This species-specific affinity has been a critical factor in its preclinical development. The binding affinity of this compound has been determined using various in vitro assays, primarily radioligand binding assays and functional assays measuring the inhibition of CGRP-stimulated cAMP production.

Table 1: this compound Binding Affinity (Ki) at CGRP Receptors

| Species | Receptor/Tissue | Assay Type | Kᵢ (nM) | Reference |

| Human | Recombinant CGRP Receptor | Radioligand Binding | 0.77 | [4] |

| Human | SK-N-MC cell membranes | Radioligand Binding | 4.6 | |

| Rhesus | Recombinant CGRP Receptor | Radioligand Binding | 1.2 | [4] |

| Canine | CGRP Receptor | Radioligand Binding | 1204 | |

| Rat | CGRP Receptor | Radioligand Binding | 1192 |

Table 2: this compound Functional Antagonism (IC₅₀) at CGRP Receptors

| Species | Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| Human | HEK293 cells expressing CGRP receptor | cAMP Functional Assay | 2.2 |

Binding Kinetics of this compound

While extensive data is available on the equilibrium binding affinity of this compound, specific kinetic parameters such as the association rate constant (kₒₙ), dissociation rate constant (kₒբբ), and residence time are not widely reported in publicly available literature. However, molecular dynamics simulations suggest that this compound exhibits a "fast-on" binding characteristic. This is attributed to the binding site being readily accessible from the bulk solvent without significant hindrances, suggesting that the desolvation of the binding pocket is not a rate-limiting step.

Further research utilizing techniques like surface plasmon resonance (SPR) would be necessary to precisely quantify the kinetic parameters of this compound's interaction with the CGRP receptor.

Experimental Methodologies

The following sections detail the generalized protocols for the key experiments used to characterize the binding and functional activity of this compound at the CGRP receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the CGRP receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the CGRP receptor (e.g., HEK293 or SK-N-MC cells) or tissue homogenates (e.g., rhesus cerebellum).

-

Radioligand: A high-affinity radiolabeled CGRP receptor ligand (e.g., [¹²⁵I]-CGRP).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., Tris-HCl buffer with MgCl₂ and protease inhibitors).

-

Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Protocol:

-

Membrane Preparation: Culture cells expressing the CGRP receptor and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled CGRP receptor antagonist).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

CGRP-Stimulated cAMP Functional Assay

This assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by CGRP, providing a measure of its functional antagonism (IC₅₀).

Materials:

-

Cell Line: A cell line stably expressing the human CGRP receptor and capable of producing cAMP in response to Gαs activation (e.g., HEK293 cells).

-

CGRP: Human α-CGRP.

-

Test Compound: this compound at various concentrations.

-

Cell Culture Medium and Reagents: Standard cell culture medium, fetal bovine serum, and supplements.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., ELISA, HTRF, or luminescence-based).

-

Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

Protocol:

-

Cell Culture: Plate the CGRP receptor-expressing cells in a 96-well plate and grow them to a suitable confluency.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound in a serum-free medium for a specific duration.

-

Stimulation: Add a fixed concentration of CGRP (typically the EC₅₀ or EC₈₀ for cAMP production) to the wells and incubate for a short period to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP production.

Visualizations of Pathways and Processes

CGRP Receptor Signaling Pathway

The CGRP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, it has also been shown to couple to Gαi/o and Gαq proteins, leading to the modulation of other downstream signaling pathways.

Caption: CGRP Receptor Signaling Pathways.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the affinity of a test compound like this compound.

Caption: Radioligand Binding Assay Workflow.

This compound's Antagonistic Mechanism

This compound acts as a competitive antagonist at the CGRP receptor. This means it binds to the same site as the endogenous ligand, CGRP, and thereby blocks its ability to activate the receptor and initiate downstream signaling.

References

- 1. Single- and multiple-dose pharmacokinetics and tolerability of this compound, an oral calcitonin gene-related peptide receptor antagonist, in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Rise and Fall of Telcagepant: A Technical History of a CGRP Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Telcagepant (formerly MK-0974) was a potent, orally bioavailable, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist developed by Merck & Co. for the acute treatment and prevention of migraine.[1] The discovery of this compound was a landmark in migraine research, providing clinical proof-of-concept for the CGRP receptor as a viable non-vasoconstrictive target for migraine therapy.[2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its preclinical characterization to the clinical trial findings that ultimately led to the discontinuation of its development.

Discovery and Preclinical Development

The development of this compound was the culmination of a research program at Merck aimed at identifying potent and selective oral CGRP receptor antagonists.[3] This effort was built upon the growing body of evidence implicating CGRP in the pathophysiology of migraine.[4]

In Vitro Pharmacology

This compound demonstrated high affinity and potent antagonism of the human CGRP receptor. In vitro studies were crucial in establishing its pharmacological profile.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line/Tissue | Value | Reference(s) |

| Binding Affinity (Ki) | Human | SK-N-MC cell membranes | 0.77 nM | [5] |

| Rhesus | Cerebellum homogenate | 1.2 nM | ||

| Canine | Not specified | 1204 nM | ||

| Rat | Not specified | 1192 nM | ||

| Functional Antagonism (IC50) | Human | HEK293 cells expressing human CGRP receptor | 2.2 nM | |

| Saturable Binding (KD) | Human | SK-N-MC membranes | 1.9 nM | |

| Rhesus | Cerebellum homogenate | 1.3 nM |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were conducted to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties. These studies revealed species-dependent non-linear pharmacokinetics.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Dose | Bioavailability | Clearance | Key Findings | Reference(s) |

| Rat | Oral | 15-100 mg/kg | Near dose-proportional AUC | Slower intestinal metabolism than monkeys | Intestinal first-pass metabolism contributes to PK profile. | |

| Monkey | IV | 0.5-10 mg/kg | - | 14-20 ml/min/kg | Linear pharmacokinetics. | |

| Oral | 5-30 mg/kg | 6% | - | 15-fold over dose-proportional AUC increase. Significant intestinal first-pass metabolism by CYP3A. |

Experimental Protocols

Radioligand Binding Assay for CGRP Receptor Affinity (SK-N-MC Cells)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CGRP receptor.

-

Membrane Preparation:

-

Human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor, are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format in a total volume of 200-250 µL.

-

To each well, add:

-

Membrane preparation (typically 20-30 µg of protein).

-

A fixed concentration of a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled CGRP) from the total binding.

-

The data are fitted to a one-site competition model to determine the IC50 value of the test compound.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

CGRP-Induced cAMP Accumulation Functional Assay (HEK293 Cells)

This protocol outlines a functional assay to measure the ability of a compound to antagonize CGRP-induced cyclic adenosine monophosphate (cAMP) production.

-

Cell Culture and Plating:

-

Human embryonic kidney (HEK293) cells stably expressing the human CGRP receptor (the calcitonin receptor-like receptor, CLR, and receptor activity-modifying protein 1, RAMP1) are used.

-

Cells are seeded into 96-well plates and cultured until they reach a suitable confluency.

-

-

Antagonist Pre-incubation:

-

The culture medium is removed, and cells are washed with a buffer.

-

Cells are pre-incubated with increasing concentrations of the antagonist (this compound) for a defined period (e.g., 30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

A fixed concentration of α-CGRP (e.g., 0.3 nM) is added to the wells to stimulate cAMP production.

-

The incubation continues for a short period (e.g., 5-15 minutes) at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a commercially available assay kit (e.g., a competitive immunoassay with a colorimetric or fluorescent readout, or a luciferase-based reporter assay).

-

-

Data Analysis:

-

The concentration-response curve for the antagonist is plotted.

-

The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal CGRP-induced cAMP response, is determined.

-

Clinical Development

This compound progressed through a comprehensive clinical development program, demonstrating efficacy in the acute treatment of migraine.

Clinical Efficacy

Phase II and III clinical trials consistently showed that this compound was superior to placebo and comparable in efficacy to triptans for the acute treatment of migraine.

Table 3: Efficacy of this compound in a Phase III Clinical Trial (NCT00442936)

| Endpoint (at 2 hours post-dose) | This compound 150 mg (n=333) | This compound 300 mg (n=354) | Zolmitriptan 5 mg (n=345) | Placebo (n=348) |

| Pain Freedom | - | 27% | - | 10% |

| Pain Relief | - | 55% | - | 28% |

| Absence of Phonophobia | - | 58% | - | 37% |

| Absence of Photophobia | - | 51% | - | 29% |

| Absence of Nausea | - | 65% | - | 55% |

| Data from Ho et al., 2008. |

Clinical Pharmacokinetics in Humans

In healthy adult subjects, this compound was rapidly absorbed with a time to maximum concentration (Tmax) of approximately 1 to 1.5 hours and a terminal half-life of about 6 hours. Oral administration resulted in greater than dose-proportional increases in exposure.

Table 4: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Tmax (oral) | ~1-1.5 hours | |

| Terminal Half-life (oral) | ~6 hours | |

| Dose Proportionality (oral) | Greater than dose-proportional increase in AUC |

Discontinuation of Development: The Challenge of Hepatotoxicity

Despite its promising efficacy, the development of this compound was halted due to concerns about liver toxicity. In a Phase IIa trial for migraine prophylaxis, where this compound was administered daily, a number of patients experienced significant elevations in serum transaminases. A memo to study locations indicated that alanine transaminase (ALT) levels were elevated in 11 out of 660 randomized participants. In July 2011, Merck officially announced the discontinuation of the this compound development program.

Mechanistic studies suggested that the hepatotoxicity of this compound might be due to a combination of factors, including the inhibition of the mitochondrial electron transport chain and bile acid transporters.

Table 5: Liver Enzyme Elevations in a Migraine Prophylaxis Trial

| Finding | Details | Reference(s) |

| Elevated ALT Levels | 11 out of 660 randomized participants in a double-blinded study. | |

| Trial Termination | The Phase IIa prophylaxis trial was stopped on March 26, 2009. | |

| Development Discontinuation | Officially announced by Merck in July 2011. |

Visualizations

CGRP Signaling Pathway

Caption: CGRP signaling pathway and the mechanism of action of this compound.

This compound Drug Discovery and Development Workflow

Caption: The discovery and development workflow of this compound.

Logical Relationship of this compound's Discontinuation

Caption: Logical flow leading to the discontinuation of this compound.

Conclusion

The story of this compound is a salient case study in modern drug development. It successfully validated the CGRP receptor as a non-vasoconstrictive target for migraine, paving the way for a new class of therapeutics. The preclinical and early clinical data were highly promising, demonstrating potent CGRP antagonism and clinical efficacy comparable to the standard of care. However, the unforeseen hepatotoxicity observed with chronic daily dosing during the prophylaxis trial underscored the critical importance of long-term safety evaluation. While this compound itself did not reach the market, the knowledge gained from its development has been invaluable, informing the successful development of second-generation CGRP receptor antagonists with improved safety profiles. The journey of this compound highlights both the potential of targeted drug discovery and the unpredictable challenges that can arise on the path to a new medicine.

References

- 1. Mechanistic Investigations Support Liver Safety of Ubrogepant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Migraine therapeutics differentially modulate the CGRP pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of the Preclinical Studies of Telcagepant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the preclinical studies conducted on telcagepant (MK-0974), a potent, orally bioavailable, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist. This compound was developed for the acute treatment of migraine and represented a significant advancement in the understanding of migraine pathophysiology. Although its clinical development was discontinued due to idiosyncratic liver toxicity observed in a subset of patients in long-term prophylactic trials, the extensive preclinical data generated for this compound remain highly valuable for the ongoing development of CGRP-targeting therapeutics.[1][2] This document summarizes key preclinical findings in pharmacology, pharmacokinetics, and toxicology to serve as a detailed resource for professionals in the field.

Preclinical Pharmacology

This compound is a competitive antagonist of the CGRP receptor.[3] Its mechanism of action involves blocking the binding of CGRP to its receptor, thereby inhibiting the downstream signaling cascade that leads to vasodilation and pain transmission, key events in the pathophysiology of migraine.[4][5]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was extensively characterized to determine its affinity and functional antagonism at the CGRP receptor across various species.

Radioligand binding assays were employed to determine the binding affinity (Ki) of this compound for the CGRP receptor in membranes from various tissues and cell lines expressing the receptor.

Table 1: In Vitro Binding Affinity of this compound for the CGRP Receptor

| Species/Cell Line | Receptor Source | Radioligand | Ki (nM) | Reference |

| Human | SK-N-MC cells | [¹²⁵I]-hCGRP | 0.77 | Medchemexpress |

| Rhesus Monkey | Cerebellum | [¹²⁵I]-hCGRP | 1.2 | Medchemexpress |

| Canine | - | - | 1204 | Medchemexpress |

| Rat | - | - | 1192 | Medchemexpress |

Experimental Protocol: Radioligand Competition Binding Assay

A standard radioligand competition binding assay protocol was utilized to determine the Ki of this compound.

-

Membrane Preparation: Membranes were prepared from cells or tissues expressing the CGRP receptor. Cells were harvested and homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes. The membrane pellet was washed and resuspended in an appropriate assay buffer. Protein concentration was determined using a standard protein assay.

-

Assay Conditions: The assay was typically performed in a 96-well plate format. A fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-hCGRP) was incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture was incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the bound radioligand was separated from the free radioligand by rapid filtration through a glass fiber filter using a cell harvester. The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays were conducted to assess the ability of this compound to antagonize CGRP-induced intracellular signaling, typically by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.

Table 2: In Vitro Functional Activity of this compound

| Cell Line | Agonist | Assay Endpoint | IC50 (nM) | Reference |

| HEK293 cells expressing human CGRP receptor | human α-CGRP | cAMP accumulation | 2.2 | Medchemexpress |

| Vascular smooth muscle cells (hRAMP1 mice) | CGRP | CGRP receptor activity | 160 | Medchemexpress |

Experimental Protocol: cAMP Functional Assay

A common method to assess the functional antagonism of this compound is a cAMP accumulation assay.

-

Cell Culture: A suitable cell line stably or transiently expressing the human CGRP receptor (e.g., HEK293 cells) was cultured under standard conditions.

-

Assay Procedure: Cells were seeded into 96-well plates and allowed to adhere. On the day of the assay, the culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Antagonist Incubation: Cells were pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Following pre-incubation, cells were stimulated with a fixed concentration of a CGRP agonist (e.g., human α-CGRP) to induce cAMP production.

-

Cell Lysis and Detection: After agonist stimulation, the cells were lysed, and the intracellular cAMP concentration was measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.

-

Data Analysis: The concentration-response curves for this compound's inhibition of CGRP-stimulated cAMP production were plotted, and the IC50 value was determined using non-linear regression.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in animal models designed to assess its ability to block CGRP-mediated physiological responses relevant to migraine.

A key preclinical model used to evaluate the in vivo activity of CGRP receptor antagonists is the capsaicin-induced dermal vasodilation model in rhesus monkeys. Topical application of capsaicin activates sensory nerves to release CGRP, leading to localized vasodilation, which can be quantified by measuring changes in dermal blood flow.

Table 3: In Vivo Pharmacodynamic Effect of this compound in Rhesus Monkeys

| Model | Endpoint | Route of Administration | Dose/Concentration | Effect | Reference |

| Capsaicin-induced dermal vasodilation | Inhibition of increased dermal blood flow | Intravenous | - | EC90 = 994 nM | PubMed Central |

Experimental Protocol: Capsaicin-Induced Dermal Vasodilation in Rhesus Monkeys

-

Animal Model: The study was conducted in anesthetized rhesus monkeys.

-

Drug Administration: this compound or vehicle was administered intravenously.

-

Capsaicin Application: A solution of capsaicin was applied topically to a defined area on the forearm of the monkey to induce neurogenic vasodilation.

-

Measurement of Dermal Blood Flow: Dermal blood flow was measured using laser Doppler imaging before and after capsaicin application at various time points following drug administration.

-

Data Analysis: The change in dermal blood flow in response to capsaicin was quantified, and the inhibitory effect of this compound was determined. The plasma concentration of this compound was also measured at corresponding time points to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and calculate parameters such as the EC90 (the plasma concentration required to produce 90% of the maximal inhibitory effect).

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound were investigated in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Clearance (mL/min/kg) | Reference |

| Rat | Oral | - | - | - | - | 1.6 | 20 | 9.4 | PMC |

| Dog | Oral | - | - | - | - | - | 35 | 17 | PMC |

| Monkey | IV | 0.5-10 | - | - | Linear | - | - | 14-20 | PubMed |

| Monkey | Oral | 5-30 | - | - | 15-fold over dose-proportional | - | 6 | - | PubMed |

Note: Specific dose and corresponding Cmax and AUC values were not consistently reported in a consolidated format in the publicly available literature.

Absorption and Bioavailability

This compound exhibited oral bioavailability in rats (20%) and dogs (35%). However, in monkeys, the oral bioavailability was low at 6%, and the oral area under the plasma concentration-time curve (AUC) increased in a greater than dose-proportional manner, suggesting saturation of first-pass metabolism.

Metabolism

Studies in monkey intestinal microsomes indicated that this compound undergoes significant oxidative metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system. Intestinal first-pass metabolism was identified as a major contributor to the low oral bioavailability observed in monkeys.

Preclinical Toxicology

The development of this compound was halted due to findings of liver enzyme elevations in participants in a long-term prophylactic clinical trial. Interestingly, conventional preclinical toxicology studies in animals did not predict this hepatotoxicity. This led to further mechanistic in vitro toxicology studies to investigate the potential causes.

General Toxicology

Standard nonclinical animal toxicology studies in at least two species did not reveal any significant liver safety liabilities for this compound.

Mechanistic Toxicology

Subsequent in vitro studies were conducted to explore the mechanisms underlying the observed clinical hepatotoxicity. These investigations focused on potential mitochondrial toxicity and inhibition of bile acid transporters.

-

Mitochondrial Toxicity: Experiments in HepG2 cells using a glucose/galactose shift model did not initially raise concerns about mitochondrial toxicity.

-

Bile Acid Transporter Inhibition: Further investigations using quantitative systems toxicology (QST) modeling suggested that the hepatotoxicity of this compound was likely driven by a combination of bile acid accumulation due to transporter inhibition and inhibition of the mitochondrial electron transport chain. This dual-hit mechanism was not observed with next-generation gepants that have demonstrated a better liver safety profile.

Experimental Protocol: In Vitro Mechanistic Toxicology Assays

-

Cell-Based Assays: Human-derived liver cells (e.g., HepG2, primary human hepatocytes) were used.

-

Mitochondrial Function Assessment: Assays to measure mitochondrial respiration (e.g., oxygen consumption rate using Seahorse technology) and mitochondrial membrane potential were employed.

-

Bile Salt Export Pump (BSEP) Inhibition Assays: Vesicular transport assays using membrane vesicles expressing BSEP were utilized to assess the inhibitory potential of this compound on bile acid transport.

-

Quantitative Systems Toxicology (QST) Modeling: In vitro data on bile acid transporter inhibition, mitochondrial dysfunction, and oxidative stress potential, along with physiologically-based pharmacokinetic (PBPK) modeling to estimate liver exposure, were integrated into a QST model (e.g., DILIsym) to simulate the potential for drug-induced liver injury in a virtual patient population.

Visualizations

CGRP Signaling Pathway and this compound's Mechanism of Action

Caption: CGRP signaling pathway and the antagonistic action of this compound.

Experimental Workflow: In Vitro Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: In Vivo Capsaicin-Induced Dermal Vasodilation Model

Caption: Workflow for the capsaicin-induced dermal vasodilation model.

Conclusion

The preclinical development of this compound provided a wealth of knowledge regarding the role of CGRP in migraine and established a framework for the evaluation of subsequent CGRP receptor antagonists. Its high affinity and potent functional antagonism at the CGRP receptor, coupled with in vivo efficacy in a relevant pharmacodynamic model, validated the therapeutic potential of this mechanism. The challenges encountered with hepatotoxicity, which were not predicted by standard preclinical models, have underscored the importance of developing and utilizing more sophisticated in vitro mechanistic toxicology and in silico modeling approaches in drug development. The data and methodologies from the this compound program continue to be a valuable reference for the development of safer and more effective treatments for migraine.

References

- 1. This compound, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]

- 4. Possible sites of action of the new calcitonin gene-related peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Telcagepant

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the asymmetric synthesis of telcagepant, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. The synthesis features an efficient, organocatalyzed approach to establishing the key stereochemistry. Additionally, the underlying mechanism of action of this compound is illustrated through a diagram of the CGRP signaling pathway. This protocol is intended for laboratory-scale synthesis and is based on methodologies reported in peer-reviewed scientific literature.

Introduction

This compound (formerly MK-0974) is a small molecule, orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine.[3] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and transmission of pain signals.[4][5] this compound functions by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade responsible for migraine pain.

The synthesis of this compound has been a subject of significant research, with a focus on developing an efficient and highly stereoselective process. The protocol detailed below is based on a manufacturing process that utilizes organocatalysis to set the crucial C-6 stereocenter of the caprolactam core. This approach is noted for its high efficiency, cost-effectiveness, and environmental responsibility, achieving a high purity and enantiomeric excess of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the asymmetric synthesis of this compound.

| Parameter | Value | Reference |

| Overall Yield | Up to 27% | |

| Final Product Purity | > 99.8% | |

| Enantiomeric Excess (ee) | > 99.9% | |

| Number of Isolated Intermediates | 3 | |

| Key Stereochemistry Control | > 95% ee (organocatalytic step) |

Experimental Protocols

This section outlines the multi-step synthesis of this compound, focusing on the highly efficient asymmetric synthesis of the caprolactam component followed by the final coupling reaction.

Asymmetric Synthesis of the Caprolactam Intermediate

The synthesis of the key caprolactam intermediate involves three main stages: an organocatalytic conjugate addition, a Doebner-Knoevenagel condensation, and a hydrogenation/lactamization sequence.

Step 1: Iminium Organocatalyzed Conjugate Addition of Nitromethane

This crucial step establishes the C-6 stereogenicity of the caprolactam ring.

-

Reaction: An α,β-unsaturated aldehyde is reacted with nitromethane in the presence of a chiral organocatalyst and a dual acid cocatalyst system.

-

Reagents and Conditions:

-

Substrate: α,β-unsaturated aldehyde (e.g., a cinnamaldehyde derivative)

-

Reagent: Nitromethane

-

Catalyst: A proline-derived organocatalyst

-

Cocatalysts: A dual acid system (e.g., a combination of a carboxylic acid and a Lewis acid) is employed to balance reaction efficiency and product stability.

-

Solvent: A suitable organic solvent (e.g., THF).

-

Temperature: The reaction is typically run at or below room temperature to ensure high enantioselectivity.

-

-

Procedure:

-

To a solution of the α,β-unsaturated aldehyde in the chosen solvent, add the organocatalyst and the cocatalysts.

-

Cool the mixture to the desired temperature.

-

Add nitromethane dropwise to the reaction mixture.

-

Stir the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, work up the reaction mixture by quenching, extraction, and purification to yield the desired nitroaldehyde with high enantiomeric excess (>95% ee).

-

Step 2: Doebner-Knoevenagel Condensation

This step constructs the C3-C4 bond of the caprolactam precursor.

-

Reaction: The nitroaldehyde obtained from the previous step is condensed with an acetamidomalonic acid derivative.

-

Reagents and Conditions:

-

Substrate: The chiral nitroaldehyde.

-

Reagent: 2-Acetamidomalonic acid.

-

Catalyst: Pyrrolidine (approximately 35 mol %).

-

Solvent: A suitable organic solvent.

-

Temperature: The reaction is performed under mild conditions.

-

-

Procedure:

-

Dissolve the nitroaldehyde and 2-acetamidomalonic acid in the solvent.

-

Add the pyrrolidine catalyst to the mixture.

-

Stir the reaction at room temperature until the condensation is complete.

-

The resulting enamine product is typically isolated as a salt (e.g., tributylamine salt) in high yield (e.g., 91%).

-

Step 3: Hydrogenation and Lactamization

This final sequence forms the caprolactam ring.

-

Reaction: The enamine intermediate is hydrogenated to reduce the nitro group and the double bond, followed by cyclization to form the lactam.

-

Reagents and Conditions:

-

Substrate: The enamine product from the Doebner-Knoevenagel condensation.

-

Hydrogenation Catalyst: A suitable hydrogenation catalyst (e.g., Palladium on barium sulfate).

-

Lactamization Activating Reagent: Pivaloyl chloride (t-BuCOCl).

-

Solvent: A suitable organic solvent.

-

-

Procedure:

-

The enamine is subjected to hydrogenation to reduce the nitro group to an amine and saturate the double bond. A specific protocol to suppress the formation of desfluoro impurities should be employed, potentially by conducting the reaction in the presence of a salt like LiCl.

-

Following hydrogenation, the resulting amino acid is activated with pivaloyl chloride.

-

The activated intermediate undergoes intramolecular cyclization to form the caprolactam ring.

-

A dynamic epimerization-crystallization process is employed to isolate the desired caprolactam acetamide with the correct C3 (R) and C6 (S) configuration.

-

Final Assembly of this compound

The final step involves the coupling of the synthesized caprolactam intermediate with the second heterocyclic component, a substituted piperidine.

-

Reaction: Amide bond formation between the caprolactam and the piperidine fragment.

-

Reagents and Conditions:

-

Substrates: The synthesized caprolactam and the substituted piperidine.

-

Coupling Reagents: Standard peptide coupling reagents.

-

Solvent: A suitable aprotic solvent (e.g., DMF or DCM).

-

-

Procedure:

-

The specific details of this coupling reaction are proprietary and less detailed in the public literature. However, it would typically involve the activation of the carboxylic acid on one fragment and reaction with the amine on the other.

-

After the coupling reaction is complete, the crude product is purified, likely through crystallization, to yield this compound with high purity (>99.8%).

-

Visualizations

This compound Synthesis Workflow

References

Application Notes and Protocols: In-Vitro Functional Assays Using Telcagepant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telcagepant (MK-0974) is a potent, orally bioavailable, small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[3][4][5] It is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which are key events in migraine attacks. This compound exerts its therapeutic effect by blocking the binding of CGRP to its receptor, thereby inhibiting the downstream signaling cascade.

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and a single transmembrane domain accessory protein called receptor activity-modifying protein 1 (RAMP1). Activation of the CGRP receptor by its ligand primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

These application notes provide detailed protocols for utilizing this compound in in-vitro CGRP functional assays, specifically focusing on competitive radioligand binding assays and cAMP accumulation assays. These assays are fundamental for characterizing the pharmacological properties of CGRP receptor antagonists like this compound.

Data Presentation

Table 1: Binding Affinity of this compound for CGRP Receptors

| Species | Receptor | Preparation | Radioligand | Ki (nM) |

| Human | CGRP | SK-N-MC cell membranes | [125I]adrenomedullin | 0.78 |

| Human | CGRP | HEK293 cells expressing CLR/RAMP1 | Not Specified | 0.77 |

| Rhesus | CGRP | Cerebellum homogenate | Not Specified | 1.2 |

| Canine | CGRP | Not Specified | Not Specified | 1204 |

| Rat | CGRP | Not Specified | Not Specified | 1192 |

Source: Bioorg Med Chem Lett (2011) 21: 6705-6708, MedchemExpress.com

Table 2: Functional Inhibitory Potency of this compound

| Cell Line | Assay Type | Agonist | IC50 (nM) |

| HEK293 cells expressing human CGRP receptor | cAMP accumulation | human α-CGRP | 2.2 |

Source: Bioorg Med Chem Lett (2011) 21: 6705-6708

Signaling Pathway

The binding of CGRP to its receptor (CLR/RAMP1) activates the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in various cellular responses, including vasodilation. This compound acts as a competitive antagonist, blocking CGRP from binding to the receptor and thereby preventing this signaling cascade.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines endogenously expressing the CGRP receptor (e.g., SK-N-MC) or from cells transiently or stably transfected with human CLR and RAMP1 (e.g., HEK293).

-

Radioligand: [125I]-hCGRP or [125I]adrenomedullin.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled CGRP (e.g., 1 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues in lysis buffer.

-

Centrifuge to pellet membranes.

-

Wash the pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A serial dilution of this compound or unlabeled CGRP for the standard curve.

-

Radioligand at a fixed concentration (typically at or below its Kd).

-

Cell membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).

-

-

Include wells for total binding (no competitor) and non-specific binding (1 µM unlabeled CGRP).

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Counting:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of this compound to inhibit CGRP-stimulated cAMP production in whole cells.

Materials:

-

Cells: HEK293 cells stably expressing the human CGRP receptor (CLR and RAMP1).

-

Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

-

Stimulation Buffer: PBS or serum-free medium containing a phosphodiesterase (PDE) inhibitor such as 500 µM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

CGRP Agonist: Human α-CGRP.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well cell culture plates.

Protocol:

-

Cell Plating:

-

Seed HEK293-hCGRPR cells into 96-well plates at a density of 10,000-20,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Assay Procedure:

-

Wash the cells once with stimulation buffer (without IBMX).

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in stimulation buffer containing IBMX for 15-30 minutes at 37°C.

-

Add a fixed concentration of human α-CGRP (typically the EC80 concentration to ensure a robust signal) to each well.

-

Incubate for an additional 10-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Terminate the stimulation by lysing the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of the CGRP response against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CGRP-stimulated cAMP production, using non-linear regression analysis.

-

Conclusion